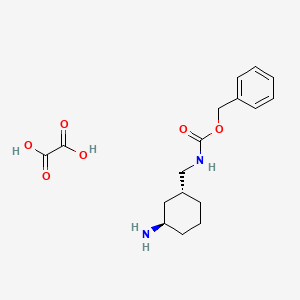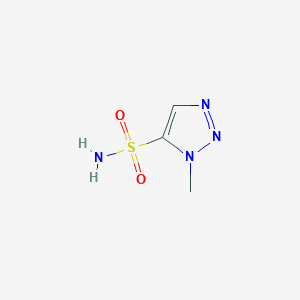
1-Methyl-1H-1,2,3-Triazol-5-sulfonamid
Übersicht
Beschreibung
1-Methyl-1H-1,2,3-triazole-5-sulfonamide is a chemical compound with the molecular formula C3H6N4O2S . It is a member of the triazole family, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of 1-methyl-1H-1,2,3-triazole-5-sulfonamide and its analogs can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material for the synthesis of triazole was (S)-(-) ethyl lactate .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-1,2,3-triazole-5-sulfonamide consists of a triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms . The triazole ring is substituted at the 1-position with a methyl group and at the 5-position with a sulfonamide group .Physical and Chemical Properties Analysis
1-Methyl-1H-1,2,3-triazole-5-sulfonamide is a powder with a molecular weight of 162.17 .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
1-Methyl-1H-1,2,3-Triazol-5-sulfonamid und seine Derivate werden in der Arzneimittelforschung aufgrund ihrer vielfältigen biologischen Aktivitäten häufig eingesetzt. Sie dienen als Kernstruktur in verschiedenen Arzneimittelklassen, darunter Antibiotika, Antimykotika, Antikrebsmittel und antivirale Medikamente .
Organische Synthese
Diese Verbindungen spielen eine wichtige Rolle in der organischen Synthese und dienen als Bausteine für die Herstellung komplexer Moleküle. Ihre einzigartigen chemischen Eigenschaften ermöglichen verschiedene Reaktionen und Katalyseprozesse .
Polymerchemie
In der Polymerchemie werden this compound-Derivate verwendet, um Polymere zu modifizieren und ihre Eigenschaften für spezifische Anwendungen wie erhöhte Haltbarkeit oder Biokompatibilität zu verbessern .
Supramolekulare Chemie
Der Triazolring ist an der supramolekularen Chemie beteiligt, wo er zur Entwicklung neuer Materialien mit fortschrittlichen Funktionen durch molekulare Selbstassemblierung beiträgt .
Biokonjugation und Chemische Biologie
Diese Verbindungen werden in Biokonjugationstechniken verwendet, um Biomoleküle miteinander oder mit festen Trägern zu verbinden, was in der chemischen Biologie für die Untersuchung biologischer Systeme entscheidend ist .
Fluoreszenzmikroskopie
Triazolderivate werden in der Fluoreszenzmikroskopie eingesetzt, da sie als fluoreszierende Marker fungieren und die Visualisierung biologischer Prozesse ermöglichen .
Materialwissenschaften
In den Materialwissenschaften tragen diese Verbindungen zur Entwicklung neuer Materialien mit gewünschten Eigenschaften wie Leitfähigkeit oder thermischer Stabilität bei .
Antimikrobielle Aktivitäten
Insbesondere this compound wurde auf antimikrobielle Aktivitäten gegen verschiedene Stämme von Bakterien und Pilzen getestet und zeigte vielversprechende Ergebnisse bei der Bekämpfung von Infektionen .
Safety and Hazards
The safety information for 1-methyl-1H-1,2,3-triazole-5-sulfonamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
While specific future directions for 1-methyl-1H-1,2,3-triazole-5-sulfonamide are not available in the retrieved data, research into triazole derivatives continues to be a promising area in medicinal chemistry due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Wirkmechanismus
- Triazole compounds, including 1-methyl-1H-1,2,3-triazole-5-sulfonamide, can bind to various targets due to their nitrogenous heterocyclic moiety. These targets may include enzymes, receptors, or other biomolecules .
Target of Action
Mode of Action
Biochemische Analyse
Biochemical Properties
1-Methyl-1H-1,2,3-triazole-5-sulfonamide plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds, engage in dipole-dipole interactions, and participate in π–π stacking. These interactions enhance its solubility and affinity with biological targets. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with microbial enzymes, thereby exerting antibacterial effects .
Cellular Effects
The effects of 1-methyl-1H-1,2,3-triazole-5-sulfonamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on various cell types, including microbial cells, where it inhibits growth and proliferation. The compound’s ability to interact with enzymes and proteins within cells leads to alterations in cellular activities, contributing to its therapeutic potential .
Molecular Mechanism
At the molecular level, 1-methyl-1H-1,2,3-triazole-5-sulfonamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to fit into enzyme active sites, disrupting normal biochemical processes. This mechanism of action is crucial for its role as an antibacterial agent, where it targets microbial enzymes to inhibit their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-1H-1,2,3-triazole-5-sulfonamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its activity over extended periods. Its degradation products may also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 1-methyl-1H-1,2,3-triazole-5-sulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
1-Methyl-1H-1,2,3-triazole-5-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The compound’s metabolism may also produce active metabolites that contribute to its therapeutic effects .
Transport and Distribution
Within cells and tissues, 1-methyl-1H-1,2,3-triazole-5-sulfonamide is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of 1-methyl-1H-1,2,3-triazole-5-sulfonamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its targets. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
3-methyltriazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3,(H2,4,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIDXOMPVIQADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1471081.png)
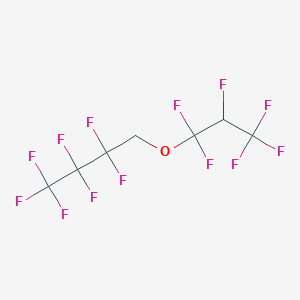
![3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1471083.png)

![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)
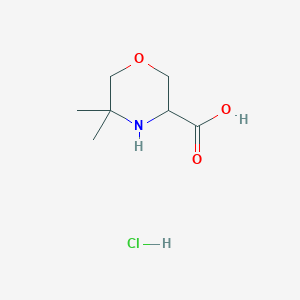

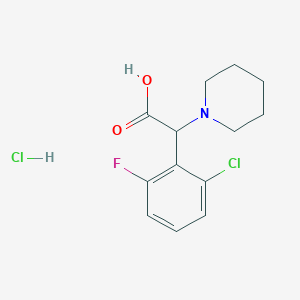

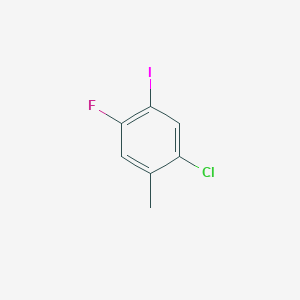

![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)

